Bis[(2-fluorophenyl)methyl]stannanone
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Overview
Description
Bis[(2-fluorophenyl)methyl]stannanone is an organotin compound characterized by the presence of two 2-fluorophenyl groups attached to a stannanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-fluorophenyl)methyl]stannanone typically involves the reaction of 2-fluorobenzyl chloride with a tin-based reagent under controlled conditions. One common method includes the use of tin(IV) chloride as a starting material, which reacts with 2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[(2-fluorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The 2-fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Bis[(2-fluorophenyl)methyl]stannanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of enzyme inhibition and interaction with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an anticancer agent.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis[(2-fluorophenyl)methyl]stannanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The 2-fluorophenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)methanone
- Bis(4-fluorophenyl)methyl piperazine
- Fladrafinil
Uniqueness
Bis[(2-fluorophenyl)methyl]stannanone is unique due to its stannanone core, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
845659-62-3 |
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Molecular Formula |
C14H12F2OSn |
Molecular Weight |
352.95 g/mol |
IUPAC Name |
bis[(2-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-4-2-3-5-7(6)8;;/h2*2-5H,1H2;; |
InChI Key |
WOUDEUKSBUEXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Sn](=O)CC2=CC=CC=C2F)F |
Origin of Product |
United States |
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